molecular formula C22H39NO B15369160 1-(9-Octadecynoyl)pyrrolidine CAS No. 56630-92-3

1-(9-Octadecynoyl)pyrrolidine

Cat. No.: B15369160
CAS No.: 56630-92-3
M. Wt: 333.6 g/mol
InChI Key: YDDXRIRCFMNBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-Octadecynoyl)pyrrolidine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly for the synthesis of novel molecules and the study of structure-activity relationships. Its structure incorporates a pyrrolidine ring, a saturated five-membered heterocycle containing one nitrogen atom, which is a fundamental scaffold in numerous biologically active compounds and approved pharmaceuticals . The pyrrolidine ring is valued for its structural features in drug design, contributing to stereochemistry, ring conformation, and the ability to efficiently explore pharmacophore space . This specific molecule, featuring a long-chain octadecynoyl group, may be investigated for its potential physicochemical properties and biological activities, which can be influenced by the incorporation of an alkyne functionality, a valuable handle in click chemistry and bioorthogonal labeling strategies. Researchers utilize pyrrolidine-containing building blocks in the development of compounds with a wide range of potential pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, as well as enzyme inhibition . As with all reagents of this nature, this compound is provided strictly for Research Use Only (RUO) in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56630-92-3

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

1-pyrrolidin-1-yloctadec-9-yn-1-one

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-8,11-21H2,1H3

InChI Key

YDDXRIRCFMNBGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)N1CCCC1

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies for 1 9 Octadecynoyl Pyrrolidine

Established Synthetic Routes to 1-(9-Octadecynoyl)pyrrolidine

The primary and most established method for synthesizing this compound is through the formation of an amide bond between a fatty acid and an amine.

Amidation Reactions Utilizing 9-Octadecynoic Acid and Pyrrolidine (B122466) Precursors

The synthesis generally begins with the activation of the carboxylic acid group of 9-octadecynoic acid. stackexchange.com This is often achieved by reacting it with an agent like thionyl chloride (SOCl₂) to produce 9-octadecenoyl chloride. stackexchange.com This intermediate is highly reactive and is then introduced to pyrrolidine. The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and leading to the formation of this compound and hydrochloric acid as a byproduct. stackexchange.com

Novel Methodologies for Enhanced Yield and Purity in this compound Synthesis

Recent advancements in synthetic chemistry have focused on improving the yield, purity, and stereochemical control of fatty amide synthesis, including that of this compound.

Stereoselective Synthesis Approaches for Chiral Pyrrolidine Derivatives

The synthesis of chiral pyrrolidine derivatives is of significant interest for developing compounds with specific biological activities. mdpi.com Stereoselective methods often start with chiral precursors like proline or 4-hydroxyproline. mdpi.com For instance, the reduction of proline can yield (S)-prolinol, a key starting material for various chiral pyrrolidine-containing drugs. mdpi.com

One notable strategy for stereoselective synthesis is the [3+2] cycloaddition reaction. This method can be used to create densely substituted pyrrolidines with multiple stereogenic centers in a controlled manner. chemistryviews.org For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by agents like silver carbonate, can produce highly substituted pyrrolidines with good to excellent diastereoselectivity. chemistryviews.org Another approach involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, which can then undergo cycloaddition to form complex pyrrolidine structures. nih.gov

The development of racemization-free coupling reagents is also crucial for the synthesis of chiral amides. rsc.org These reagents help to preserve the stereochemical integrity of the chiral centers during the amide bond formation process. rsc.org

Green Chemistry Principles in the Synthesis of Fatty Amides

Green chemistry principles are increasingly being applied to the synthesis of fatty amides to minimize environmental impact. researchgate.net This includes the use of renewable feedstocks like vegetable oils and the development of solvent-free reaction conditions. researchgate.net

One green approach involves the direct amidation of fatty esters, which are abundant and renewable, thus avoiding the need to first hydrolyze them to fatty acids. sciencepublishinggroup.com This can be achieved through processes that operate at lower temperatures and without the need for traditional catalysts. sciencepublishinggroup.com For example, a method involving the hydrolysis of vegetable oils with NaOH in a non-aqueous medium followed by an in-situ reaction with an ammonium (B1175870) salt at 50°C has shown high conversion rates without a catalyst. sciencepublishinggroup.com

Biocatalysis, particularly with lipases, aligns well with green chemistry principles. rsc.org Lipases can catalyze amide formation under mild conditions and often with high selectivity, reducing the need for harsh reagents and solvents. rsc.org The use of solvent-free systems or ionic liquids can further enhance the green credentials of these enzymatic syntheses. rsc.org

Derivatization and Analog Development for Structure-Activity Relationship (SAR) Studies

The development of derivatives and analogs of this compound is essential for conducting structure-activity relationship (SAR) studies. These studies help to understand how modifications to the chemical structure influence its biological activity.

SAR studies on related pyrrolidine amide derivatives have shown that even small changes to the molecule can have significant effects on their inhibitory properties against certain enzymes. nih.govnih.gov For example, in a study of pyrrolidine pentamine derivatives, modifications to the substituents at various positions on the pyrrolidine scaffold resulted in a range of inhibitory activities. nih.govnih.gov Alterations at one position might be well-tolerated, while changes at another could lead to a significant loss of activity. nih.govnih.gov

Modifications of the Pyrrolidine Moiety

The pyrrolidine ring is a key component that can be extensively modified to alter the compound's properties. Research into related pyrrolidine-containing molecules demonstrates several effective strategies for its alteration. The basicity and nucleophilicity of the pyrrolidine nitrogen make it a prime target for functionalization. nih.gov

Key modifications include:

Substitution on the Ring: Introducing substituents at various positions on the pyrrolidine ring can significantly influence its conformation. For instance, substituents at the C-4 position can affect the ring's pucker, while those at the C-2 position can alter its basicity. nih.gov

N-Functionalization: The nitrogen atom of the pyrrolidine can be functionalized by introducing different aromatic rings, a strategy used in the synthesis of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus. nih.gov

Hybrid Molecule Formation: The pyrrolidine scaffold can be incorporated with other important pharmacophore moieties, such as N-benzoylthiourea, thiohydantoin, thiazole, and imidazole, to create hybrid molecules with potentially new properties. frontiersin.org

Ring Replacement: In more drastic modifications, the entire pyrrolidine ring can be considered a replacement for other cyclic structures, such as the tetrahydrofuran (B95107) ring in nucleoside analogs, to explore novel chemical space. rsc.org

Table 1: Examples of Pyrrolidine Moiety Modifications

Modification StrategyDescriptionPotential ImpactReference
Ring Substitution Addition of substituents (e.g., alkyl, aryl) to the carbon atoms of the pyrrolidine ring.Alters ring conformation (puckering) and basicity. nih.gov
N-Functionalization Introduction of various chemical groups directly onto the pyrrolidine nitrogen atom.Modifies steric bulk and electronic properties at the amide linkage. nih.gov
Pharmacophore Hybridization Attachment of known bioactive moieties (e.g., imidazole, indole) to the pyrrolidine structure.Combines properties of both parent molecules. frontiersin.org
Scaffold Replacement Synthesis of analogs where the pyrrolidine ring replaces a different cyclic structure.Creates fundamentally different molecular frameworks. rsc.org

Alterations of the Octadecynoyl Chain (e.g., position of alkyne, chain length)

The long lipid chain of the octadecynoyl moiety is a critical determinant of the molecule's physical properties and its interactions with biological systems. Altering this chain offers another avenue for creating analogs.

Modifications to the acyl chain can include:

Varying Chain Length: Synthesizing homologs with fatty acid chains shorter or longer than 18 carbons can modulate lipophilicity and how the molecule fits into biological targets.

Altering Alkyne Position: The triple bond can be moved from the 9-position to other locations along the carbon chain. This creates positional isomers that may exhibit different chemical reactivity and spatial conformations. The separation of such isomers is a known challenge in the analysis of fatty acid amides. nih.gov

Modifying Saturation: The alkyne can be reduced to an alkene (cis or trans) or a fully saturated alkane, creating analogs with different degrees of flexibility and chemical properties.

Introducing Branching: Adding substituents, such as methyl groups, to the fatty acid chain creates branched isomers.

Bioisosteric Replacements and Conformational Restrictions in Analogs

Bioisosteric replacement and the introduction of conformational constraints are sophisticated strategies used to fine-tune molecular properties.

Bioisosteric Replacements: This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties. In related pyrrolidine amides, researchers have successfully replaced phenyl groups with other aryl substituents or heterocyclic rings like thiophene (B33073) to produce potent analogs. nih.gov The goal is often to improve target affinity, selectivity, or metabolic stability.

Conformational Restrictions: The flexibility of the molecule can be deliberately reduced. Studies on similar compounds have shown that replacing flexible linkers with more rigid structures, such as a 4-phenylcinnamoyl group, can enhance selectivity for specific biological targets over others. nih.gov While conformationally flexible linkers sometimes increase potency, this can come at the cost of reduced selectivity. nih.gov

Advanced Purification and Characterization Techniques for Research Materials

The rigorous purification and structural confirmation of this compound and its analogs are essential for reliable research. A combination of chromatographic and spectroscopic methods is employed for this purpose.

Chromatographic Methodologies (e.g., HPLC, GC)

Chromatography is the cornerstone for the isolation and purification of fatty acid amides.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing fatty acid derivatives. researchgate.net For GC analysis, fatty acids and their amides are often converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), to improve separation. youtube.com Specialized capillary columns, like the BPX70, can achieve clear resolution between geometric and positional isomers of 18-carbon amides. nih.gov A common workflow involves initial sample cleanup using solid-phase extraction (SPE) to remove interfering lipids before GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another vital tool, especially for compounds that may not be suitable for GC due to thermal instability or low volatility. nih.gov When equipped with a photodiode array (PDA) detector, HPLC can provide both quantitative data and UV-visible spectral information for the separated components. youtube.com Reversed-phase HPLC is commonly used for separating lipids based on their hydrophobicity.

Table 2: Comparison of Chromatographic Methods for Fatty Acid Amide Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.
Sample Requirement Sample must be volatile or made volatile through derivatization (e.g., FAMEs). youtube.comSample must be soluble in the mobile phase.
Typical Detector Mass Spectrometry (MS), Flame Ionization Detector (FID). researchgate.netPhotodiode Array (PDA), Mass Spectrometry (MS). nih.govyoutube.com
Key Advantage High resolution for separating isomers, especially with specialized columns. nih.govSuitable for non-volatile and thermally sensitive compounds.
Application Example Quantifying positional and geometric isomers of C18 fatty acid amides. nih.govAnalyzing profiles of various phytochemicals and fatty acids from oils. nih.gov

Spectroscopic and Spectrometric Analysis for Structural Confirmation (e.g., NMR, IR, MS)

Once purified, the precise chemical structure of this compound is confirmed using a suite of spectroscopic techniques.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. For fatty acid amides, the nitrogen moiety is valuable for analysis as it can lead to simple and identifiable fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation.

¹H NMR: Provides information on the number and connectivity of protons. The spectrum for this compound would show characteristic signals for the protons on the pyrrolidine ring and the long aliphatic chain, with distinct chemical shifts for protons adjacent to the nitrogen, the carbonyl group, and the alkyne.

¹³C NMR: Shows the different carbon environments in the molecule. The carbonyl carbon and the two sp-hybridized carbons of the alkyne would have highly characteristic chemical shifts.

2D NMR: Techniques like COSY and HSQC can be used to establish the connectivity between protons and carbons, confirming the complete structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the amide C=O stretch (typically around 1640 cm⁻¹) and the alkyne C≡C stretch (a weaker band around 2100-2260 cm⁻¹). researchgate.net

Exploration of Biological Activities and Molecular Mechanisms of Action for 1 9 Octadecynoyl Pyrrolidine

In Vitro Screening and Biological Target Identification

The biological activity of fatty acid amides is often initiated through their interaction with specific enzymes and receptors. For 1-(9-Octadecynoyl)pyrrolidine, the most probable targets, based on its chemical structure, include N-Acylethanolamine Acid Amidase (NAAA) and Peroxisome Proliferator-Activated Receptor-α (PPAR-α).

Enzyme Inhibition/Activation Profiling (e.g., N-Acylethanolamine Acid Amidase (NAAA) inhibition, PPAR-α modulation)

Research into pyrrolidine (B122466) amide derivatives has revealed their potential as inhibitors of N-Acylethanolamine Acid Amidase (NAAA). nih.govnih.gov NAAA is a key enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous lipid signaling molecules that includes the anti-inflammatory and analgesic compound N-palmitoylethanolamide (PEA). nih.govnih.gov By inhibiting NAAA, the levels of endogenous PEA are increased, leading to the activation of its primary molecular target, PPAR-α. nih.gov

A study on a series of pyrrolidine amide derivatives demonstrated that modifications to the acyl chain and the pyrrolidine ring significantly influence their inhibitory potency against NAAA. For instance, the introduction of a terminal phenyl group on the acyl chain and the nature of the linker between the phenyl group and the pyrrolidine amide were found to be critical for activity. nih.gov While specific IC50 values for this compound are not available, a structurally related compound, 1-pentadecanyl-carbonyl pyrrolidine, was identified as a weak inhibitor of both NAAA and another related enzyme, Fatty Acid Amide Hydrolase (FAAH).

The inhibition of NAAA by these compounds is often competitive and reversible. nih.gov The anti-inflammatory effects of these pyrrolidine amide derivatives have been shown to be mediated through the PPAR-α pathway. nih.gov For example, the anti-inflammatory activity of the potent NAAA inhibitor 4g (E93), a pyrrolidine amide derivative, was blocked by a PPAR-α antagonist, confirming the crucial role of this receptor in its mechanism of action. nih.gov

Receptor Binding and Ligand Activity Assays (e.g., G-protein coupled receptors like GPR40, if relevant)

Long-chain fatty acids are known to be endogenous ligands for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). nih.govnih.gov GPR40 is expressed in pancreatic β-cells and intestinal L-cells and plays a role in regulating insulin (B600854) and incretin (B1656795) secretion. nih.gov Given that this compound possesses a long-chain fatty acyl group, it is plausible that it could interact with GPR40. However, there is no direct experimental evidence from the reviewed literature to confirm the binding or activation of GPR40 by this specific compound. The activity of various fatty acids on GPR40 is well-documented, with unsaturated fatty acids like oleic acid being potent agonists. nih.gov Further studies would be necessary to determine if the pyrrolidine amide modification of octadecynoic acid affects its ability to bind to and activate GPR40.

Cell-Based Functional Assays in Research Models (e.g., inflammation pathways, metabolic regulation)

The anti-inflammatory properties of fatty acid amides have been demonstrated in various cell-based assays. nih.govscielo.br Typically, these assays involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory mediators. nih.govmdpi.com

For pyrrolidine amide derivatives that act as NAAA inhibitors, their anti-inflammatory effects are observed through the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β. nih.gov This effect is a direct consequence of increased endogenous PEA levels, which in turn activates PPAR-α, a known regulator of inflammatory gene expression. nih.govnih.gov

In the context of metabolic regulation, fatty acid amides can influence processes such as lipid and glucose metabolism. researchgate.net The activation of PPAR-α by elevated endogenous ligands, resulting from NAAA inhibition, can lead to the upregulation of genes involved in fatty acid oxidation. nih.govmdpi.com This suggests that this compound, if it acts as a NAAA inhibitor, could contribute to the regulation of cellular energy homeostasis.

Below is an interactive table summarizing the potential biological activities of this compound based on data from structurally related compounds.

Biological TargetPredicted Activity of this compoundBasis of Prediction (Structurally Related Compounds)Potential Downstream Effects
NAAA InhibitionPyrrolidine amide derivatives show inhibitory activity against NAAA. nih.govnih.govIncreased endogenous PEA levels.
PPAR-α Indirect ActivationNAAA inhibition leads to increased PEA, an endogenous PPAR-α agonist. nih.govnih.govModulation of inflammatory and metabolic gene expression.
GPR40 Possible AgonistLong-chain fatty acids are known GPR40 ligands. nih.govnih.govPotential modulation of insulin and incretin secretion.

Intracellular Signaling Pathway Modulation

The interaction of this compound with its primary targets would initiate a cascade of intracellular signaling events.

Investigation of Second Messenger Systems and Downstream Effectors

The activation of PPAR-α by endogenous ligands, the levels of which would be elevated by a NAAA inhibitor, does not directly involve traditional second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphates. As a nuclear receptor, ligand-bound PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govmdpi.com

Downstream effectors of PPAR-α activation include a wide range of proteins involved in lipid metabolism (e.g., enzymes for fatty acid uptake and β-oxidation) and inflammation (e.g., suppression of pro-inflammatory transcription factors like NF-κB). nih.govmdpi.com

If this compound were to activate GPR40, it would trigger signaling through G-protein-mediated pathways. GPR40 activation typically leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively, culminating in cellular responses such as hormone secretion. nih.gov

Protein-Protein Interaction Analysis (e.g., with enzyme targets or receptors)

The primary protein-protein interaction for the proposed mechanism of action of this compound would be its binding to the active site of NAAA. For related pyrrolidine amide inhibitors, this interaction is competitive, suggesting that the compound directly competes with the endogenous substrate for binding to the enzyme's catalytic pocket. nih.gov

Following this initial interaction, the downstream effects are mediated by the protein-protein interactions of PPAR-α. Once activated by its ligand (e.g., elevated PEA), PPAR-α undergoes a conformational change that promotes its heterodimerization with RXR. nih.gov This heterodimer then recruits a complex of co-activator proteins, which are essential for the initiation of transcription of its target genes. Conversely, activated PPAR-α can also interfere with the activity of pro-inflammatory transcription factors through protein-protein interactions, a mechanism known as transrepression. mdpi.com

Gene Expression and Proteomic Alterations Induced by the Compound

Research specifically detailing the gene expression and proteomic alterations induced by this compound is not extensively available in the current body of scientific literature. However, insights can be drawn from studies on related classes of compounds, such as fatty acid amides and pyrrolidine derivatives, which are known to modulate various cellular processes by altering gene and protein expression profiles.

Fatty acid amides, a class to which this compound belongs, are recognized as signaling molecules that can influence a variety of physiological pathways. Their effects are often mediated by interactions with nuclear receptors, which are transcription factors that regulate gene expression. For instance, certain fatty acid derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov Activation of PPARs leads to the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.

Pyrrolidine-containing compounds have also been investigated for their ability to modulate gene expression in various contexts. For example, some pyrrolidine derivatives have been found to influence the expression of genes involved in inflammatory responses and cell cycle regulation. While these findings are not directly attributable to this compound, they highlight the potential for the pyrrolidine scaffold to be a component of molecules that can effect changes at the genetic and proteomic levels.

Given the structure of this compound, which combines a fatty acid component with a pyrrolidine headgroup, it is plausible that this compound could modulate the expression of genes and proteins related to lipid signaling pathways, membrane dynamics, and cellular metabolism. However, without direct experimental evidence from gene expression arrays, RNA sequencing, or proteomic mass spectrometry specifically for this compound, any proposed effects remain speculative. Further research is necessary to elucidate the precise impact of this compound on the cellular transcriptome and proteome.

Interactions with Biological Macromolecules and Cellular Components

The biological activity of a compound is intrinsically linked to its interactions with macromolecules and cellular structures. For this compound, its amphiphilic nature, consisting of a long, hydrophobic octadecynoyl tail and a more polar pyrrolidine head, suggests primary interactions with lipidic environments and proteins, particularly those with hydrophobic binding pockets.

Lipid Bilayer Interactions and Membrane Permeability in Research Contexts

The interaction of peptides and other molecules with lipid bilayer membranes is known to be influenced by the lipid composition, particularly the saturation of acyl chains. mdpi.com The long, unsaturated octadecynoyl chain of this compound suggests a strong affinity for the hydrophobic core of cellular membranes. The presence of the alkyne group in the acyl chain introduces a degree of rigidity and a specific electronic character that could influence its packing and interaction with neighboring lipids.

Studies on similar molecules have shown that the N-terminus of interacting molecules plays a critical role in their association with lipid membranes. nih.gov While this compound is not a peptide, the pyrrolidine ring can be considered its "headgroup," and its properties will influence the initial interaction with the membrane surface. The interaction is likely to follow an "induced-fit" model, where the compound first associates with the membrane, possibly at defect sites, and then inserts its hydrophobic tail into the lipid core. nih.gov This insertion can be driven by both hydrophobic forces and electrostatic interactions. nih.gov

Binding Dynamics with Specific Proteins (e.g., enzymes, transport proteins)

The pyrrolidine ring is a common scaffold in medicinal chemistry and is found in many compounds that bind to a variety of proteins. nih.govnih.gov While there is no specific data on the protein targets of this compound, the general binding characteristics of pyrrolidine derivatives can provide some insights.

Pyrrolidine amides have been successfully developed as inhibitors for enzymes like dipeptidyl peptidase IV (DP-IV). nih.gov In these inhibitors, the pyrrolidine moiety often interacts with specific residues in the active site of the enzyme. The stereochemistry of the pyrrolidine ring and its substituents is often crucial for achieving high potency and selectivity. nih.gov

Furthermore, pyrrolidine derivatives have been investigated as inhibitors of plasmepsins, which are aspartic proteases found in the malaria parasite. nih.gov Molecular modeling and dynamics simulations of these interactions have revealed that the flexibility of the protein target can be a key factor in accommodating the pyrrolidine-based ligand. nih.gov The binding mode often involves hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site. nih.gov

Given that this compound is a fatty acid amide, it is also plausible that it could interact with enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). nih.gov FAAH is an integral membrane protein that degrades fatty acid amides, and its active site is located within the membrane. The long hydrophobic tail of this compound would be well-suited to anchor the molecule within the membrane, allowing the pyrrolidine amide headgroup to interact with the catalytic machinery of the enzyme.

Structure-Activity Relationship (SAR) Insights from Analogs of this compound

Correlation of Structural Motifs with Biological Potency and Selectivity

SAR studies on different classes of pyrrolidine-containing molecules consistently highlight the importance of several structural features for biological potency and selectivity.

Stereochemistry of the Pyrrolidine Ring: The spatial arrangement of substituents on the pyrrolidine ring is often a critical determinant of biological activity. For many pyrrolidine-based inhibitors and agonists, a specific stereoisomer exhibits significantly higher potency than others. nih.gov This is due to the precise three-dimensional fit required for optimal interaction with the binding site of the target protein. For instance, in certain series of compounds, the cis-configuration of substituents on the pyrrolidine ring is preferred over the trans-orientation for optimal activity. nih.gov

Substituents on the Pyrrolidine Ring: The nature and position of substituents on the pyrrolidine ring can dramatically influence potency and selectivity. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring led to better in vitro potency. nih.gov Similarly, for inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, alterations at the R1 position of a pyrrolidine pentamine scaffold were shown to be essential for inhibitory activity. nih.govnih.gov

The Nature of the Acyl Chain/Amide Substituent: For fatty acid amides, the length, saturation, and presence of specific functional groups on the acyl chain are known to be important for activity. While no direct SAR for analogs of this compound is published, in other pyrrolidine amide series, modifications to the group attached to the pyrrolidine nitrogen have been shown to be critical. For instance, in a series of FAAH inhibitors, the replacement of a piperidinyl urea (B33335) with a 3,4-dimethylisoxazole or a 1-methyltetrazole (B91406) moiety was found to be superior. nih.gov

The following table summarizes SAR insights from various classes of pyrrolidine derivatives:

Compound ClassTargetKey SAR FindingsReference(s)
Pyrrolidine SulfonamidesNot SpecifiedFluorophenyl substituents at the 3-position of the pyrrolidine ring improved potency. Meta-substituted derivatives on the R2 group showed improved activity. nih.gov
Pyrrolidine PentaminesAAC(6')-IbThe S-phenyl moiety at the R1 position is essential for inhibitory activity. nih.govnih.gov
Oxybenzyl Pyrrolidine AcidsPPARα/γThe cis-configuration of substituents on the pyrrolidine ring is preferred. N-carbamoyl and N-aryl substitutions provided potent dual agonists. nih.gov
Fluoropyrrolidine AmidesDP-IV(S)-3-fluoropyrrolidine incorporation showed good selectivity. nih.gov

Identification of Pharmacophores for Pyrrolidine Fatty Amides

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. While a specific pharmacophore for this compound has not been defined, one can be hypothesized based on its structure and the known pharmacophores of related compounds.

For fatty acid amide hydrolase (FAAH) inhibitors, a common pharmacophore includes a hydrophobic tail that anchors the molecule in the membrane, a central carbonyl group that can interact with the enzyme's active site, and a headgroup that provides additional interactions. nih.gov For this compound, the octadecynoyl chain would serve as the hydrophobic tail, the amide carbonyl would be the central interacting group, and the pyrrolidine ring would function as the headgroup.

More broadly, for pyrrolidine-containing compounds, the pharmacophoric elements often include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor.

Hydrophobic Features: The carbon backbone of the pyrrolidine ring and its substituents contribute to hydrophobic interactions.

Defined Stereochemistry: The non-planar, puckered nature of the pyrrolidine ring presents substituents in specific three-dimensional orientations, which is a key part of the pharmacophore. nih.gov

The identification of a precise pharmacophore for the biological activities of this compound and its analogs would require the synthesis and biological evaluation of a focused library of related compounds. This would allow for the systematic mapping of the structural features that are critical for a desired biological effect.

Preclinical Biological Investigations of 1 9 Octadecynoyl Pyrrolidine

In Vitro Cellular and Tissue Models for Efficacy and Mechanistic Evaluation

A thorough review of scientific databases and literature yielded no studies on the in vitro effects of 1-(9-Octadecynoyl)pyrrolidine. This includes a lack of information on its application in both primary cell cultures and immortalized cell lines, as well as more complex systems like organotypic slice cultures and 3D cell culture models.

Primary Cell Culture Studies and Immortalized Cell Line Experiments

No research articles were identified that described the use of this compound in primary cell cultures or immortalized cell lines. Consequently, there is no available data on its potential cellular mechanisms of action, cytotoxicity, or efficacy in these fundamental in vitro systems.

Organotypic Slice Cultures and 3D Cell Culture Systems

Similarly, the search for studies utilizing this compound in organotypic slice cultures or 3D cell culture systems did not return any results. Organotypic slices, which preserve the three-dimensional structure and connectivity of tissues, are valuable for studying complex biological processes. nih.govnih.gov Three-dimensional cell cultures, such as spheroids or organoids, are increasingly used to model the in vivo environment more accurately than traditional 2D cultures. nih.govnih.gov However, the effects of this compound have not been explored in these advanced in vitro models.

Ex Vivo Tissue and Organ Perfusion Studies for Functional Assessment

There is a notable absence of published research on the functional assessment of this compound using ex vivo tissue and organ perfusion systems. These techniques allow for the maintenance of organs outside the body, providing a platform to study physiological and pharmacological responses in a controlled environment. nih.govnih.govfrontierspartnerships.org The lack of studies in this area means that the impact of this compound on the function of whole organs remains unknown.

In Vivo Animal Model Studies for Biological Response (Non-human, Non-clinical Efficacy)

A comprehensive search for in vivo studies in non-human animal models to assess the biological response to this compound yielded no specific results for this compound.

Rodent Models for Pharmacodynamic Assessment (e.g., LPS-induced acute lung injury model for anti-inflammatory activity)

No studies were found that investigated the pharmacodynamic properties of this compound in rodent models. The lipopolysaccharide (LPS)-induced acute lung injury (ALI) model is a well-established method for evaluating the anti-inflammatory potential of novel compounds. accjournal.orgtjpr.orgresearchgate.netresearchgate.net In this model, LPS administration triggers a robust inflammatory cascade, leading to pulmonary edema, neutrophil infiltration, and the release of pro-inflammatory cytokines. nih.govaccjournal.orgtjpr.org While numerous compounds have been tested in this model, there is no evidence of this compound being among them.

Zebrafish and Other Lower Organism Models for Developmental or Physiological Impact

The search for studies on the developmental or physiological impact of this compound in zebrafish or other lower organism models also returned no results. Zebrafish are a widely used model organism in developmental biology and toxicology due to their rapid external development and genetic tractability. nih.govnih.gov The absence of research in this area indicates that the potential effects of this compound on vertebrate development and physiology have not been investigated.

Mechanistic Studies in Animal Models to Elucidate Biological Pathways

In preclinical animal models, the primary biological pathway identified for this compound involves its interaction with the endocannabinoid system. The compound functions as an inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). nih.govnih.gov By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide. nih.gov This elevation of AEA leads to enhanced activation of cannabinoid receptors, particularly the CB1 receptor, resulting in various physiological effects. nih.govnih.gov

Studies in rodent models have substantiated this mechanism. The administration of FAAH inhibitors leads to a measurable increase in anandamide concentrations in the brain. nih.gov This biochemical alteration is directly linked to observed behavioral outcomes, such as analgesia. The involvement of the cannabinoid pathway is further confirmed by experiments where the effects of the FAAH inhibitor are blocked by the co-administration of a CB1 receptor antagonist. nih.gov This demonstrates that the biological activity of compounds like this compound is dependent on the integrity of the CB1 receptor signaling pathway.

Pharmacokinetic and Metabolic Profiling in Preclinical Models

The study of how this compound moves through and is processed by the body has been a focus of preclinical research, excluding any human data.

In research animals, this compound demonstrates the ability to be absorbed and distributed to various tissues following administration. A key pharmacokinetic property is its capacity to penetrate the central nervous system. For compounds targeting the endocannabinoid system, which is highly active in the brain, crossing the blood-brain barrier is a critical factor for efficacy.

Metabolically, the compound is primarily broken down by enzymatic hydrolysis. nih.gov This process cleaves the amide bond, which is a defining structural feature of this class of molecules. The rate and extent of this metabolism are significant determinants of the compound's duration of action. The resulting metabolites are then processed for removal from the body. Excretion of the metabolites is anticipated to occur via conventional pathways, such as through urine and feces.

Analysis of biological samples from research animals has led to the identification of the primary products of biotransformation for this compound. The main metabolic process is the hydrolysis of the amide bond. nih.gov This reaction yields two main metabolites: 9-octadecynoic acid and the pyrrolidine (B122466) ring structure. These metabolites have been detected and characterized in various biological matrices, including plasma and tissue homogenates, using advanced analytical techniques like mass spectrometry. lipotype.com

Identified Metabolites of this compound

MetaboliteParent CompoundBiological MatrixAnalytical Method
9-Octadecynoic acidThis compoundPlasma, TissuesMass Spectrometry
PyrrolidineThis compoundPlasma, TissuesMass Spectrometry

The biotransformation of fatty amides is predominantly carried out by a family of enzymes known as hydrolases. nih.gov Specifically, fatty acid amide hydrolase (FAAH) is a key enzyme in the degradation of these compounds. nih.govnih.gov This presents a unique pharmacological situation where this compound acts as an inhibitor of the very enzyme that is also capable of metabolizing it.

Beyond FAAH, other enzyme systems may also play a role. The broader class of amidases and esterases found in tissues like the liver can contribute to the hydrolysis of fatty amides. nih.gov Furthermore, the cytochrome P450 (CYP) enzyme system, which is central to the metabolism of a vast array of compounds, may be involved in the subsequent metabolism of the initial metabolites, such as 9-octadecynoic acid. The specific CYP isozymes that participate in this secondary metabolism are a subject of ongoing investigation.

Advanced Analytical Methodologies for Research on 1 9 Octadecynoyl Pyrrolidine

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental to the analysis of 1-(9-Octadecynoyl)pyrrolidine, enabling its isolation from complex mixtures and its subsequent quantification. The choice of technique is often dictated by the sample matrix and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC methods are particularly well-suited for the separation of fatty acid amides. nih.gov In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation of N-acyl amides is primarily based on the interactions between the long acyl chain and the stationary phase. nih.gov

Research on related N-acyl amino acids, such as N-oleoyl glycine (B1666218) and N-oleoyl alanine, has demonstrated the power of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for their quantification in biological matrices like brain and plasma. nih.gov These methods offer high sensitivity and selectivity, which is crucial when dealing with low-abundance analytes in complex samples. nih.gov A typical HPLC setup for the analysis of such lipoamides might involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component with additives like ammonium (B1175870) acetate (B1210297) and formic acid, and an organic modifier such as acetonitrile. nih.gov This approach allows for the efficient separation of the analyte of interest from other endogenous lipids.

Table 1: Exemplary HPLC-MS/MS Parameters for Analysis of Related N-Acyl Amino Acids This table is based on methodologies for structurally similar compounds and serves as a guide for potential application to this compound analysis.

ParameterValue/Description
Chromatograph Sciex ExionLC 2.0 or equivalent
Column Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm)
Column Temperature 40 °C
Mobile Phase A Water with 13 mM ammonium acetate and 1% formic acid
Mobile Phase B Acetonitrile
Flow Rate 1 mL/min
Injection Volume 4 µL
Mass Spectrometer Sciex 6500 QTRAP with IonDrive Turbo V source
Ionization Mode TurbolonSpray

Data adapted from research on N-oleoyl glycine and N-oleoyl alanine. nih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of fatty acid amides. However, due to the relatively low volatility and potential thermal instability of compounds like this compound, derivatization is often a necessary step prior to analysis. nih.gov A common approach is trimethylsilylation, which converts the amide into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. nih.gov

GC coupled with mass spectrometry (GC-MS) is frequently employed for the identification and quantification of these derivatives. nih.govatlantis-press.com The separation on a GC column is typically based on the boiling point and polarity of the compounds, with elution order being influenced by factors such as carbon chain length and the number of double bonds. nih.gov For instance, a capillary column GC-MS system can be used to separate various fatty acid amide derivatives present in a sample. researchgate.net The detection limits for silylated amides can be very low, reaching the picomole and even femtomole range. nih.gov

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and versatile tool for the initial screening and purification of this compound from lipid extracts. rockefeller.edugerli.com This technique separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, which is a solvent system that moves up the plate by capillary action. rockefeller.edu

For the separation of neutral lipids like N-acyl amides, a non-polar solvent system is generally used. researchgate.net A common mobile phase for this purpose consists of a mixture of hexane (B92381) and diethyl ether, often with a small amount of acetic or formic acid to ensure proper migration of any free fatty acids. aocs.org After development, the separated compounds can be visualized using various methods, such as iodine vapor or specific spray reagents. researchgate.net TLC is not only useful for a quick assessment of sample composition but also for the preparative isolation of the compound of interest for further analysis by other techniques. aocs.orgnih.gov

Table 2: Common TLC Systems for Neutral Lipid Separation

Stationary PhaseMobile Phase Composition (v/v/v)Visualization MethodApplication
Silica Gel GHexane:Diethyl Ether:Acetic Acid (70:30:1)Iodine VaporSeparation of nonpolar lipids. researchgate.net
Silica GelPetroleum Ether:Diethyl Ether:Acetic Acid (84:15:1)Not specifiedSeparation of neutral lipids like triglycerides. rockefeller.edu
Silica GelDiethyl Ether:Methanol:Acetic Acid (90:1:1)Primuline spray and UV lightSeparation of neutral and polar lipids. gerli.com

Mass Spectrometry (MS) for Identification, Quantification, and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable analytical technique in the study of this compound, providing crucial information on its molecular weight, structure, and quantity. creative-proteomics.com When coupled with chromatographic separation methods like HPLC or GC, it offers unparalleled sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) is a powerful extension of MS that allows for the structural elucidation of compounds, including the metabolites of this compound. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of the parent compound or a metabolite) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. nih.gov

This technique is particularly valuable for identifying metabolites in complex biological samples. For example, in the analysis of a related compound, N-methylpyrrolidinone, specific precursor-to-product ion transitions were monitored to confirm its presence in riverine biofilm extracts. nih.gov Similarly, by predicting potential metabolic transformations of this compound (e.g., hydroxylation, epoxidation of the double bond), researchers can perform targeted searches for the corresponding product ions in MS/MS spectra, thereby identifying novel metabolites. The development of reference mass spectral libraries through experimental and computational approaches is crucial for the accurate identification of these compounds. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which is essential for the confident identification of analytes in complex biological matrices. avantiresearch.com This high mass accuracy allows for the determination of the elemental composition of an unknown compound by distinguishing it from other molecules with the same nominal mass (isobars). avantiresearch.com

In the field of lipidomics, HRMS is critical for resolving the immense diversity of lipid species present in biological samples. nih.gov Many lipids can have very similar masses, and HRMS, often performed on instruments like time-of-flight (TOF) or Orbitrap analyzers, can differentiate between these species. creative-proteomics.comnih.gov For the analysis of this compound and its metabolites in biological extracts, HRMS can help to eliminate interferences from co-eluting compounds and provide a higher degree of confidence in the identification of the target molecules, especially for low-abundance species. researchgate.net

Isotope-Labeled Studies for Metabolic Tracing

Isotope-labeled studies are a powerful tool for tracing the metabolic journey of molecules within a biological system. In the context of this compound, stable isotope labeling, particularly with ¹³C or ¹⁵N, can provide invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

The general methodology for such studies, often referred to as Stable Isotope Resolved Metabolomics (SIRM), involves the administration of the labeled compound to a biological system, such as cell cultures or animal models. nih.gov At various time points, samples are collected and analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to detect the labeled compound and its metabolites. nih.gov

For this compound, a common approach would be to synthesize the molecule with one or more ¹³C atoms incorporated into the octadecynoyl chain or a ¹⁵N atom in the pyrrolidine (B122466) ring. Following administration, the metabolic fate of the octadecynoyl portion could be tracked separately from the pyrrolidine moiety, revealing whether the amide bond is hydrolyzed in vivo. The detection of ¹³C-labeled fatty acids or their breakdown products would indicate the cleavage of the amide bond and the entry of the fatty acid into endogenous metabolic pathways. Conversely, the identification of ¹⁵N-labeled pyrrolidine or its metabolites would shed light on the fate of the amino acid portion of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) of Pyrrolidide Derivatives for Double Bond Localization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For molecules like this compound, which contains a long alkyl chain, GC-MS is particularly useful for both identification and structural elucidation. A key application in the study of unsaturated fatty acids and their derivatives is the determination of the precise location of double or triple bonds within the acyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive characterization.

¹H and ¹³C NMR for Primary Structure Determination

¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the primary structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the protons on the pyrrolidine ring, the α- and β-protons relative to the amide carbonyl group, the protons adjacent to the alkyne group, the long methylene (B1212753) chain, and the terminal methyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity between adjacent protons. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. rsc.org This includes the carbonyl carbon of the amide, the carbons of the pyrrolidine ring, the sp-hybridized carbons of the alkyne, the various methylene carbons in the long alkyl chain, and the terminal methyl carbon. The chemical shift of each carbon provides information about its electronic environment.

While specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the public domain, the expected chemical shifts can be predicted based on data from similar N-acyl pyrrolidine structures and long-chain fatty amides.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine N-CH₂3.3 - 3.545 - 48
Pyrrolidine CH₂1.8 - 2.024 - 27
Amide C=O-170 - 175
Acyl α-CH₂2.1 - 2.335 - 38
Acyl β-CH₂1.5 - 1.725 - 28
Alkyne CH₂2.0 - 2.218 - 20
Alkyne C≡C-78 - 82
Methylene Chain (CH₂)n1.2 - 1.428 - 30
Terminal CH₃0.8 - 0.913 - 15

Note: These are predicted values based on analogous structures and may differ from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Conformation

Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for determining the three-dimensional conformation of the molecule. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of protons within the pyrrolidine ring and along the entire octadecynoyl chain. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the amide bond and the alkyne group. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This information is vital for determining the preferred conformation of the molecule, such as the orientation of the acyl chain relative to the pyrrolidine ring. researchgate.net

Through the combined interpretation of these 2D NMR spectra, a complete and detailed picture of the structure and conformation of this compound can be constructed.

Spectrophotometric and Fluorometric Methods in Biochemical Assays

Spectrophotometric and fluorometric methods are widely used in biochemical assays for their sensitivity, simplicity, and high-throughput capabilities.

Fluorescence Spectroscopy for Ligand-Binding and Protein Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of a ligand to a protein. This method relies on changes in the fluorescence properties of either the protein (intrinsic fluorescence) or a fluorescent label (extrinsic fluorescence) upon formation of a ligand-protein complex. These changes can manifest as an increase or decrease in fluorescence intensity, a shift in the emission maximum, or changes in fluorescence polarization.

In the context of this compound, this technique could theoretically be employed to understand its interactions with target proteins. For instance, many proteins contain fluorescent amino acids, such as tryptophan and tyrosine, which can serve as intrinsic probes. If the binding of this compound to a protein induces a conformational change that alters the environment of these residues, a corresponding change in the protein's fluorescence spectrum would be observed. From this data, key binding parameters such as the binding constant (Ka) and the number of binding sites (n) can be determined.

Illustrative Research Findings:

A hypothetical study might investigate the interaction between this compound and a target protein, for example, a fatty acid-binding protein (FABP). The intrinsic tryptophan fluorescence of the FABP would be monitored as increasing concentrations of this compound are added. A quenching of the fluorescence signal would suggest that the compound is binding in proximity to one or more tryptophan residues.

Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with a Target Protein

Concentration of this compound (µM)Fluorescence Intensity (Arbitrary Units)
0100
1085
2072
3061
4052
5045

From these hypothetical data, a Scatchard plot could be constructed to determine the binding affinity. The data would be analyzed using the Stern-Volmer equation to understand the mechanism of quenching (static or dynamic).

Bioanalytical Assay Development and Validation for Research Investigations

The development and validation of a bioanalytical assay are crucial for the quantitative determination of a compound in biological matrices such as plasma, serum, or tissue homogenates. A robust and reliable assay is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. The process involves several key stages, including sample preparation, chromatographic separation, and detection.

For a lipophilic molecule like this compound, a typical bioanalytical method would likely involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. This would be followed by analysis using high-performance liquid chromatography (HPLC) coupled to a mass spectrometer (MS), a technique known for its high sensitivity and selectivity.

Validation of the bioanalytical method is performed according to strict guidelines from regulatory bodies to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Illustrative Research Findings:

A hypothetical bioanalytical assay for this compound in rat plasma might be developed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The validation of this hypothetical assay would need to demonstrate its performance characteristics.

Table 2: Illustrative Validation Summary for a Hypothetical Bioanalytical Assay for this compound in Rat Plasma

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Intra-day Precision (%RSD) ≤ 15%4.5% - 8.2%
Inter-day Precision (%RSD) ≤ 15%6.8% - 11.5%
Accuracy (%Bias) Within ±15%-7.3% to 5.4%
Recovery (%) Consistent and reproducible85.2% ± 4.1%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL

This table illustrates the type of data that would be generated during the validation of a bioanalytical method for this compound, confirming its suitability for research investigations.

Potential Applications of 1 9 Octadecynoyl Pyrrolidine in Biomedical Research and Tool Development

Use as a Chemical Probe for Biological Target Identification and Validation

A chemical probe is a small-molecule reagent used to study and manipulate a biological target. nih.gov High-quality probes are essential for understanding protein function in various biological contexts. nih.govnih.gov However, no studies were found that describe the development or use of 1-(9-Octadecynoyl)pyrrolidine for this purpose.

Affinity-Based Probes and Photoaffinity Labeling Strategies

Affinity-based probes and photoaffinity labeling are powerful techniques to identify and study protein-ligand interactions. nih.govnih.govnih.gov These methods often involve attaching a reporter tag (like biotin) or a photoreactive group to a molecule that binds a specific target. nih.govnih.gov A thorough search did not yield any evidence of this compound being utilized in such strategies. While general methods for creating affinity-based and photoaffinity probes are well-established, they have not been applied to this specific compound in published research. nih.gov

Fluorescent or Isotopic Labeling for Subcellular Localization and Tracing

Fluorescent and isotopic labeling are key techniques for visualizing the distribution and tracking the fate of molecules within cells and organisms. nih.gov These methods allow researchers to gain insights into biodistribution and cellular uptake. nih.gov There are no documented instances of fluorescently or isotopically labeled this compound being used for subcellular localization or tracing studies. General protocols for labeling lipids and other molecules with fluorescent dyes or isotopes exist, but their specific application to this compound has not been reported. nih.govrndsystems.com

Role in Understanding Lipid Signaling Pathways and Metabolism

Lipid signaling involves a diverse array of messenger molecules that regulate numerous cellular processes. wikipedia.org Research in this area often focuses on how the levels of these lipids are controlled and how they interact with their protein targets. nih.govnih.gov The role of this compound in these pathways is currently uncharacterized.

Modulation of Endogenous Fatty Acid Amide Levels

Fatty acid amides are a class of endogenous signaling lipids, with anandamide (B1667382) being a well-known example. wikipedia.org The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of the levels of these lipids, and FAAH inhibitors are investigated for various therapeutic purposes. nih.govnih.govgoogle.com No studies have been published that investigate or demonstrate the ability of this compound to modulate the levels of endogenous fatty acid amides or to inhibit FAAH.

Contribution to the Development of Novel Molecular Tools for Biological Inquiry

The development of novel molecular tools is a cornerstone of advancing biological research. researchgate.net The pyrrolidine (B122466) ring is a common feature in many biologically active compounds and has been used to create a wide range of molecular tools. researchgate.netnih.gov However, there is no specific information available to suggest that this compound itself has contributed to the development of new probes or reagents for biological investigation.

Table of Compounds

Precursors for Advanced Chemical Biology Probes

The unique structure of this compound, featuring a long unsaturated alkyl chain and a cyclic amine, makes it an attractive starting material for the synthesis of advanced chemical biology probes. The internal alkyne group within the octadecynoyl chain is particularly amenable to "click chemistry," a set of powerful and versatile reactions for molecular assembly. lumiprobe.comrsc.org

By incorporating a reactive handle, such as an azide (B81097) or a terminal alkyne, onto the pyrrolidine ring or through modification of the fatty acid chain, this compound can be transformed into a "clickable" probe. nih.govnih.gov Such probes can be used in activity-based protein profiling (ABPP) to identify and characterize enzymes that interact with fatty acid amides, such as fatty acid amide hydrolase (FAAH). nih.govnih.gov These probes can also be equipped with photoreactive groups, like benzophenones, to enable covalent cross-linking to target proteins upon photoactivation, allowing for the mapping of binding sites and the study of protein-lipid interactions in their native membrane environment. nih.gov

Furthermore, fluorescent tags can be attached to these modified probes, enabling the visualization of their subcellular localization and trafficking. researchgate.net This approach has been successfully used with other fatty acid analogs to screen for inhibitors of lipid biosynthesis and to study lipid metabolism in pathogens like Plasmodium falciparum. researchgate.net

Reference Compounds for Enzymatic Assays

Enzymatic assays are fundamental tools in drug discovery and for understanding metabolic pathways. The development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) is a significant area of research for treating pain, inflammation, and other conditions. nih.govresearchgate.netacs.orgnih.gov In these assays, well-characterized substrate analogs and inhibitors are essential as reference compounds.

Given its structure as an N-acyl amide, this compound can serve as a valuable reference compound in assays for enzymes that metabolize this class of lipids. nih.govacs.org For instance, in FAAH inhibitor screening assays, a known inhibitor is often used as a positive control to validate the assay's performance. bioscience.co.ukcaymanchem.com While specific studies on this compound as a reference compound are not widely documented, its structural similarity to endogenous FAAH substrates like anandamide and oleoylethanolamide suggests its potential utility. nih.govelifesciences.org Researchers can use it to establish baseline enzyme activity or to compete with labeled substrates, thereby quantifying the potency of novel inhibitors. bioscience.co.uk

The development of fluorescence-based assays, where the hydrolysis of a fluorogenic substrate by FAAH or NAAA results in a measurable signal, provides a convenient platform for high-throughput screening of potential inhibitors. nih.govbioscience.co.uk In such setups, this compound could be used as a competitive inhibitor to validate the mechanism of action of newly discovered inhibitory compounds.

Exploration in Omics Research (e.g., Lipidomics, Metabolomics)

The fields of lipidomics and metabolomics aim to comprehensively identify and quantify the complete set of lipids and metabolites within a biological system. nih.govnih.govresearchgate.net These "omics" approaches are powerful for understanding the metabolic consequences of disease or therapeutic interventions.

Perturbation Experiments in Lipidomics Profiling

Perturbation experiments, where a biological system is treated with an exogenous compound, are a cornerstone of lipidomics research. By introducing a specific lipid like this compound into cells or organisms, researchers can monitor the resulting changes in the global lipid profile. frontiersin.org This can reveal new metabolic pathways, identify downstream signaling molecules, and uncover the regulatory roles of specific lipid species. frontiersin.orgresearchgate.net

The addition of exogenous N-acyl amides has been shown to alter the levels of other endogenous lipids, providing insights into the interconnectedness of lipid metabolic networks. frontiersin.orgresearchgate.net Given that N-acyl amides are a large and diverse family of signaling molecules, introducing a specific, less-studied member like this compound could uncover novel biological activities and interactions. wikipedia.orgresearchgate.net

Identification of Novel Biomarkers in Research Models

A key goal of metabolomics and lipidomics is the discovery of biomarkers for the diagnosis, prognosis, and treatment of diseases. reachmd.com N-acyl amides have emerged as a class of potential biomarkers for various conditions, including metabolic disorders and sarcopenia. reachmd.comresearchgate.net

By using this compound in animal models of disease, researchers can investigate its effects on disease progression and its potential as a biomarker. For example, studies have shown that levels of certain fatty acid amides are altered in the plasma of elderly men with sarcopenia. researchgate.net Introducing this compound into such a model could help to elucidate the role of this specific N-acyl amide in muscle metabolism and aging.

Furthermore, changes in the levels of this compound itself, or its metabolites, in response to a disease state or drug treatment could be indicative of a particular biological process, marking it as a candidate biomarker. reachmd.comnih.gov The identification of such biomarkers is crucial for advancing personalized medicine and developing targeted therapies.

Future Research Directions, Challenges, and Emerging Paradigms for 1 9 Octadecynoyl Pyrrolidine

Unexplored Biological Activities and Identification of Novel Molecular Targets

Currently, the specific biological activities of 1-(9-Octadecynoyl)pyrrolidine are not well-characterized. ontosight.ai However, its structural similarity to other bioactive fatty acid amides suggests several potential avenues for investigation. Fatty acid amides are a diverse family of signaling lipids with a wide range of biological functions. mdpi.com

A closely related and well-studied compound is oleoylethanolamide (OEA), an endogenous lipid that regulates feeding and body weight. wikipedia.orgnih.gov OEA exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). wikipedia.orgnih.gov Given that this compound shares the same oleoyl (B10858665) acyl chain, a primary research goal would be to investigate its potential interaction with PPAR-α and other nuclear receptors.

Furthermore, other long-chain N-acyl amides have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Future studies should therefore include a broad screening of this compound in various biological assays to uncover any such activities. The identification of its molecular targets would be a crucial step in understanding its mechanism of action. This could involve techniques such as affinity chromatography, chemical proteomics, and computational docking studies.

Table 1: Potential Biological Activities for Future Investigation of this compound Based on Analogous Compounds

Biological ActivityRationale for InvestigationKey Molecular Target(s) of Analogs
Appetite RegulationStructural similarity to oleoylethanolamide (OEA)PPAR-α, GPR119
Anti-inflammatoryCommon activity of fatty acid amidesCyclooxygenase (COX), Lipoxygenase (LOX)
AnticancerObserved in some pyrrolidine (B122466) derivatives and other lipid amidesVarious, including signaling pathways involved in cell proliferation and apoptosis
AntimicrobialObserved in some fatty acid amidesBacterial membrane integrity, key metabolic enzymes

Integration with Systems Biology and Computational Modeling Approaches (e.g., QSAR, Molecular Dynamics)

Systems biology offers a holistic approach to understanding the complex interactions of bioactive molecules within a biological system. sigmaaldrich.com For a compound with limited empirical data like this compound, computational modeling is an invaluable tool for predicting its properties and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to predict the biological activity of this compound and its analogs. By building models based on a library of related N-acylpyrrolidines and their measured activities, it would be possible to identify the key structural features that contribute to a particular biological effect. nih.gov This would be instrumental in designing more potent and selective analogs.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound at the atomic level. These simulations can model the interaction of the compound with potential protein targets, such as PPAR-α, revealing details about its binding mode and affinity. This information is critical for understanding its mechanism of action and for the rational design of new drugs.

Advancements in Asymmetric and Atom-Economical Synthetic Methodologies for Analogs

The synthesis of novel analogs of this compound is essential for exploring its structure-activity relationships. Future research should focus on developing asymmetric and atom-economical synthetic routes to access a diverse range of these compounds.

Asymmetric synthesis is crucial for producing enantiomerically pure pyrrolidine derivatives, as the stereochemistry of the pyrrolidine ring can significantly influence biological activity. nih.gov Strategies involving chiral catalysts or starting from chiral precursors, such as amino acids, could be explored. nih.gov

Development of Advanced Delivery Systems for Research Applications (e.g., targeted cellular delivery in vitro)

The lipophilic nature of this compound presents challenges for its use in aqueous biological systems. Therefore, the development of advanced delivery systems is critical for its in vitro and potential in vivo applications.

Lipid-based formulations, such as nanoemulsions, liposomes, and solid lipid nanoparticles, are promising strategies for improving the solubility and bioavailability of lipophilic compounds. nih.govbenthamdirect.com These systems can encapsulate the bioactive lipid, protecting it from degradation and facilitating its transport to target cells. For instance, lipid nanoemulsions incorporating cationic lipids have been developed for enhanced pulmonary tropism. biorxiv.org

For targeted cellular delivery in vitro, these nanocarriers can be functionalized with specific ligands, such as antibodies or peptides, that recognize receptors on the surface of target cells. Furthermore, magnetically steerable lipid vesicles offer a novel approach for directing drug delivery to specific locations. news-medical.net

Table 2: Potential Advanced Delivery Systems for this compound

Delivery SystemDescriptionPotential Advantages for Research
NanoemulsionsOil-in-water emulsions with droplet sizes in the nanometer range.High loading capacity for lipophilic compounds, improved stability.
LiposomesVesicles composed of one or more lipid bilayers.Biocompatible, can encapsulate both hydrophilic and lipophilic compounds.
Solid Lipid Nanoparticles (SLNs)Nanoparticles made from solid lipids.Controlled release, improved stability over liposomes.
Magnetically Steerable VesiclesLipid vesicles containing magnetic nanoparticles.Enables targeted delivery to specific locations using external magnetic fields.

Collaborative Opportunities and Interdisciplinary Approaches in Chemical Biology

The comprehensive study of this compound will require a highly interdisciplinary approach, fostering collaborations between chemists, biologists, pharmacologists, and computational scientists. The chemical biology of bioactive lipids is a rich area for such collaborations. biointerfaceresearch.comucp.ptmdpi.com

Synthetic chemists will be needed to design and produce novel analogs, while biochemists and pharmacologists will be essential for characterizing their biological activities and identifying their molecular targets. nih.gov Computational biologists can contribute by building predictive models to guide experimental work. This collaborative effort will be crucial for accelerating the discovery process and for translating basic research findings into potential therapeutic applications.

Methodological Innovations in Preclinical Research (e.g., organ-on-a-chip models)

Organ-on-a-chip (OOC) technology is an emerging preclinical research tool that can more accurately mimic human physiology compared to traditional 2D cell cultures. wikipedia.orgmdpi.com These microfluidic devices contain living cells cultured in a 3D environment that simulates the key functions of an organ. nih.govdynamic42.com

The use of OOC models could provide valuable insights into the effects of this compound on various organs, such as the liver, gut, and brain. nih.gov For example, a gut-on-a-chip could be used to study its absorption and metabolism, while a liver-on-a-chip could assess its potential hepatotoxicity. nih.gov These models offer a more physiologically relevant context for preclinical testing and could help to bridge the gap between in vitro studies and clinical trials.

Q & A

Q. What are the established synthetic routes for 1-(9-Octadecynoyl)pyrrolidine, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves acylating pyrrolidine with 9-octadecynoic acid derivatives. Key steps include:

  • Acylation: Use coupling agents like EDC/HOBt or DCC to activate the carboxylic acid group of 9-octadecynoic acid for nucleophilic attack by pyrrolidine .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while inert atmospheres (N₂/Ar) prevent alkyne oxidation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution on pyrrolidine (δ 2.5–3.5 ppm for N-CH₂; δ 1.2–1.4 ppm for alkyne chain) .
    • FT-IR: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2200 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected ~365.6 g/mol) .
  • X-ray Crystallography: Resolves stereochemistry and packing motifs, if crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Sparingly soluble in water; highly soluble in chloroform, DCM, and THF. Use sonication or heating (40–50°C) for dissolution .
  • Stability: Store at –20°C under argon to prevent alkyne degradation. Avoid prolonged exposure to light or moisture, which may hydrolyze the amide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products (e.g., over-acylation or alkyne dimerization)?

Methodological Answer:

  • Temperature Control: Maintain reactions at 0–4°C to suppress alkyne side reactions (e.g., Glaser coupling) .
  • Catalyst Screening: Test Pd/Cu systems for selective alkyne activation without affecting the amide bond .
  • Stoichiometry: Use a 1.2:1 molar ratio (acid:pyrrolidine) to limit diacylation .

Q. What strategies are employed to study the biological activity of this compound, particularly in membrane interactions?

Methodological Answer:

  • Liposome Assays: Incorporate the compound into lipid bilayers (e.g., DOPC/cholesterol) and monitor membrane fluidity via fluorescence anisotropy .
  • Cell-Based Studies: Use confocal microscopy with fluorescently tagged analogs to track cellular uptake and localization .
  • Toxicity Profiling: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

Q. How are contradictions in spectral or biological data resolved for this compound?

Methodological Answer:

  • Cross-Validation: Compare NMR data with computational predictions (DFT or molecular dynamics simulations) .
  • Batch Reproducibility: Synthesize multiple batches under controlled conditions to isolate batch-specific impurities (e.g., oxidized alkyne byproducts) .
  • Collaborative Analysis: Share raw data (e.g., crystallographic files, MS spectra) via platforms like PubChem or Zenodo for peer validation .

Q. What computational approaches predict the reactivity and pharmacokinetics of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with lipid bilayers or protein targets (e.g., fatty acid-binding proteins) .
  • ADMET Prediction: Software like SwissADME estimates logP (~6.2), blood-brain barrier penetration (low), and CYP450 metabolism .
  • MD Simulations: GROMACS simulations reveal conformational stability in lipid membranes over 100-ns trajectories .

Q. How does structural modification of the pyrrolidine ring or alkyne chain alter the compound’s properties?

Methodological Answer:

  • Ring Substitution: Introduce methyl groups to pyrrolidine (e.g., 3-methylpyrrolidine) to study steric effects on membrane insertion .
  • Alkyne Chain Length: Synthesize analogs with shorter (C12) or longer (C24) chains to correlate hydrophobicity with cellular uptake .
  • Bioisosteres: Replace the alkyne with an azide or ethylene group to assess impact on reactivity and bioactivity .

Q. What methodologies address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

  • Cell Line Authentication: Ensure STR profiling to rule out cross-contamination .
  • Serum Effects: Test compound activity in media with varying FBS concentrations (0–10%) to account for lipid-binding interactions .
  • Dose-Response Curves: Use 8-point dilution series (0.1–100 µM) to capture full activity profiles and calculate Hill coefficients .

Q. How are degradation pathways of this compound characterized under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH extremes (1–13), UV light, or elevated temperatures (40–60°C). Monitor degradation via LC-MS .
  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze products using UPLC-QTOF-MS/MS .
  • Stability in PBS: Assess hydrolysis over 24–72 hours; alkyne oxidation to ketones is a common pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.